molecular formula C10H19BrO B13169871 3-(Bromomethyl)-3-(butan-2-yl)oxane

3-(Bromomethyl)-3-(butan-2-yl)oxane

Cat. No.: B13169871
M. Wt: 235.16 g/mol
InChI Key: XUTVZYSAUBOVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-3-(butan-2-yl)oxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers This compound features a bromomethyl group and a butan-2-yl group attached to the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-(butan-2-yl)oxane can be achieved through several methods:

  • Bromination of 3-(Hydroxymethyl)-3-(butan-2-yl)oxane: : This method involves the bromination of the hydroxymethyl derivative using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (CH₂Cl₂). The reaction is typically carried out at low temperatures to prevent side reactions.

  • Ring-Closing Metathesis: : Another approach involves the ring-closing metathesis of a suitable diene precursor using a ruthenium-based catalyst. This method allows for the formation of the oxane ring with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-(butan-2-yl)oxane undergoes various chemical reactions, including:

  • Nucleophilic Substitution: : The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (RNH₂).

  • Oxidation: : The compound can be oxidized to form corresponding oxane derivatives with different functional groups. Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

  • Reduction: : Reduction of the bromomethyl group can yield the corresponding methyl derivative. Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.

Major Products

    Nucleophilic Substitution: Formation of 3-(Hydroxymethyl)-3-(butan-2-yl)oxane or 3-(Alkoxymethyl)-3-(butan-2-yl)oxane.

    Oxidation: Formation of 3-(Formylmethyl)-3-(butan-2-yl)oxane or 3-(Carboxymethyl)-3-(butan-2-yl)oxane.

    Reduction: Formation of 3-(Methyl)-3-(butan-2-yl)oxane.

Scientific Research Applications

3-(Bromomethyl)-3-(butan-2-yl)oxane has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of novel drug candidates due to its ability to undergo various chemical modifications.

    Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-(butan-2-yl)oxane depends on its chemical reactivity. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify biomolecules, potentially affecting enzyme activity and cellular processes. The oxane ring provides structural stability and can interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-3-(butan-2-yl)oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Hydroxymethyl)-3-(butan-2-yl)oxane: Contains a hydroxymethyl group instead of a bromomethyl group.

    3-(Methyl)-3-(butan-2-yl)oxane: Lacks the halomethyl group, having a simple methyl group instead.

Uniqueness

3-(Bromomethyl)-3-(butan-2-yl)oxane is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro- and hydroxymethyl analogs. This increased reactivity makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

3-(bromomethyl)-3-butan-2-yloxane

InChI

InChI=1S/C10H19BrO/c1-3-9(2)10(7-11)5-4-6-12-8-10/h9H,3-8H2,1-2H3

InChI Key

XUTVZYSAUBOVJL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCCOC1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.